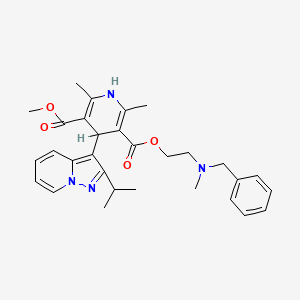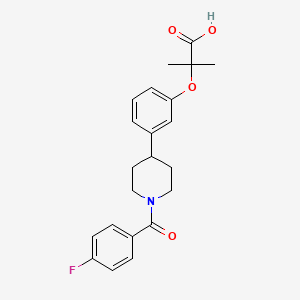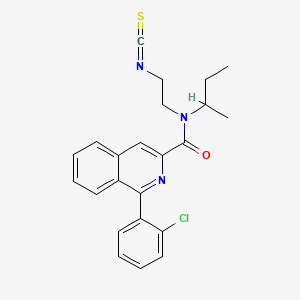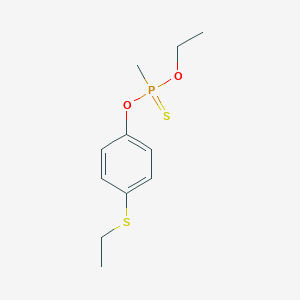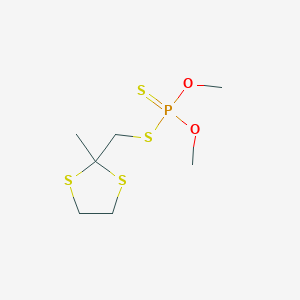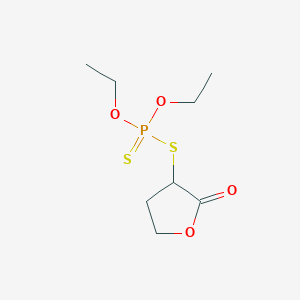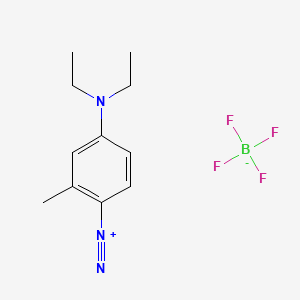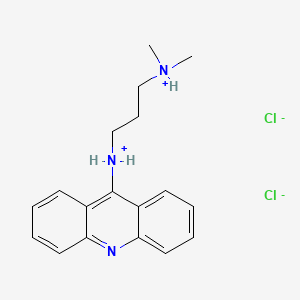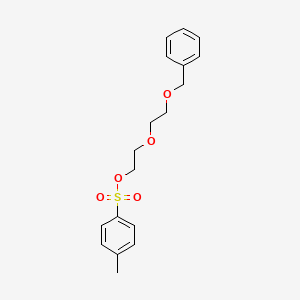
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O5S. It is commonly used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of organic chemistry.
Mechanism of Action
Target of Action
It is known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is a PEG linker containing a tosyl group and a benzyl protecting group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can form covalent bonds with its targets, altering their structure and function.
Biochemical Pathways
Given its role as a reagent in organic synthesis , it can be inferred that it may participate in various biochemical reactions, depending on the specific context of its use.
Pharmacokinetics
Its hydrophilic peg spacer could potentially increase its water solubility, which might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and biochemical pathways it interacts with. As a reagent in organic synthesis , its primary effect would likely be the modification of target molecules, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C in an inert atmosphere , suggesting that temperature and oxygen levels could affect its stability. Furthermore, the pH and ionic strength of the solution it is in could influence its reactivity.
Biochemical Analysis
Biochemical Properties
The compound, 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, is often used as a reagent and intermediate in organic synthesis, participating in various synthetic pathways
Molecular Mechanism
It is known to participate in various synthetic pathways in organic synthesis, potentially acting as a protecting group . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-(Benzyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine as the nucleophile would yield the corresponding amine derivative.
Hydrolysis: The major products are 2-(2-(Benzyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several scientific research applications:
Organic synthesis: It is used as a protecting group for alcohols and amines, facilitating the synthesis of complex organic molecules.
Bioconjugation: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their stability and functionality.
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Polymer chemistry: The compound is used in the synthesis of functionalized polymers with specific properties for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound has an additional ethoxy group, making it more hydrophilic and suitable for different applications.
2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate: This compound contains a benzyloxycarbonyl protecting group, which is useful in peptide synthesis.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate: This compound features a tert-butoxycarbonyl protecting group, commonly used in the synthesis of amino acid derivatives.
Uniqueness
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it versatile for use in various chemical reactions and applications, particularly in organic synthesis and bioconjugation .
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMXFVBUWGQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


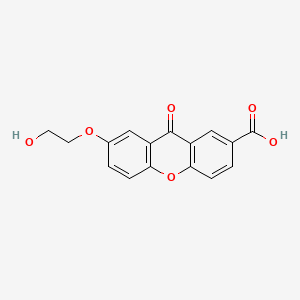
![1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666708.png)
